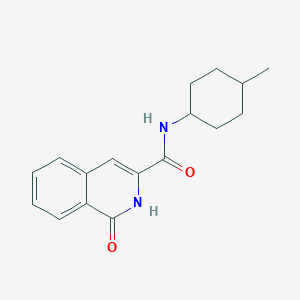![molecular formula C19H20FN3O2S B7496798 2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile, commonly known as EFBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFBN is a member of the piperazine family and is widely used as a pharmacophore in the development of new drugs.
Mecanismo De Acción
The mechanism of action of EFBN is not fully understood. However, it is believed that EFBN exerts its biological effects by binding to specific targets in the body, such as enzymes or receptors. EFBN has been found to interact with a variety of targets, including protein kinases, phosphodiesterases, and G protein-coupled receptors.
Biochemical and Physiological Effects
EFBN has been found to exhibit a wide range of biochemical and physiological effects. EFBN has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. EFBN has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. EFBN has been found to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases, which are involved in various cellular processes, such as signal transduction and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFBN has several advantages for lab experiments. EFBN is readily available and can be synthesized using a variety of methods. EFBN is also relatively stable and can be stored for extended periods without significant degradation. However, EFBN also has some limitations. EFBN is relatively insoluble in water, which can limit its use in certain experiments. EFBN also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of EFBN. One area of research is the development of new EFBN derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of EFBN. Further studies are also needed to determine the long-term effects of EFBN and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, EFBN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFBN has been found to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral activities. EFBN has also been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases. EFBN has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the full potential of EFBN in drug discovery and development.
Métodos De Síntesis
EFBN can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-(4-aminophenyl)-6-fluorobenzonitrile with 4-ethylphenylsulfonyl chloride in the presence of a base. The reaction yields EFBN as a white solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
EFBN has been extensively studied for its potential applications as a pharmacophore in drug discovery and development. EFBN has been found to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral activities. EFBN has also been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases.
Propiedades
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-2-15-6-8-16(9-7-15)26(24,25)23-12-10-22(11-13-23)19-5-3-4-18(20)17(19)14-21/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKMESKAOOZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7496715.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496720.png)
![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7496730.png)

![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)
![N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)
![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7496803.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)
![Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate](/img/structure/B7496811.png)